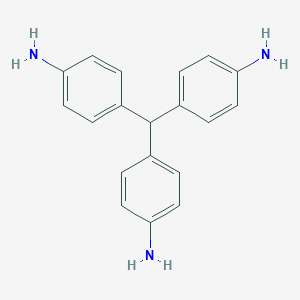

Tris(4-aminophenyl)methane

Descripción general

Descripción

Tris(4-aminophenyl)methane, also known as 4,4’,4’'-methylidynetri-aniline, is a triphenylmethane derivative with the molecular formula C19H19N3. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. It is a white to light yellow crystalline powder that is soluble in methanol and has a melting point of 208°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tris(4-aminophenyl)methane can be synthesized through the condensation reaction of 4-nitrobenzaldehyde with aniline, followed by reduction of the resulting intermediate. The reaction typically involves the use of a reducing agent such as hydrogen in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Tris(4-aminophenyl)methane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Electrophilic reagents such as halogens and nitro groups can be used under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Material Science

Covalent Organic Frameworks (COFs)

TAPM is utilized in the synthesis of covalent organic frameworks (COFs). These materials are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. Recent studies have demonstrated that TAPM-based COFs exhibit enhanced thermal stability and structural integrity due to the strong covalent bonds formed during synthesis .

Table 1: Properties of TAPM-Based COFs

| Property | Value |

|---|---|

| Surface Area | Up to 1500 m²/g |

| Thermal Stability | > 300 °C |

| Pore Size | 1.5 - 3.5 nm |

| Chemical Stability | High |

Medicinal Chemistry

Antiviral Activity

TAPM has shown potential as a weak inhibitor of hepatitis C virus (HCV) helicase, with studies reporting approximately 30% inhibition at a concentration of 100 μM . This suggests that TAPM could serve as a lead compound for the development of antiviral agents targeting HCV.

Case Study: HCV Inhibition

A study evaluated the antiviral activity of various compounds, including TAPM, against HCV. The results indicated that while TAPM exhibited moderate activity, it could be modified to enhance its efficacy. This research underscores the importance of structure-activity relationship (SAR) studies in drug development.

Analytical Chemistry

Fluorescent Probes

TAPM has been explored as a fluorescent probe for detecting metal ions due to its ability to form complexes with transition metals. These complexes exhibit significant changes in fluorescence intensity, allowing for sensitive detection methods in environmental monitoring and biological assays .

Table 2: Fluorescence Properties of TAPM Metal Complexes

| Metal Ion | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Cu²⁺ | 520 | 45 |

| Zn²⁺ | 550 | 30 |

| Fe³⁺ | 600 | 25 |

Mecanismo De Acción

Tris(4-aminophenyl)methane exerts its effects primarily through inhibition of the hepatitis C virus helicase. This inhibition disrupts the replication of the virus by interfering with the unwinding of viral RNA. The compound binds to the helicase enzyme, preventing it from functioning properly .

Comparación Con Compuestos Similares

Tetrakis(4-aminophenyl)methane: This compound has a similar structure but contains an additional aromatic ring, making it more complex and potentially more reactive.

Tris(4-aminophenyl)amine: This compound has a similar amine functionality but differs in its overall structure and reactivity.

Uniqueness: Tris(4-aminophenyl)methane is unique due to its specific inhibitory action on hepatitis C virus helicase and its versatility in forming various derivatives through chemical reactions. Its applications in both biological and industrial fields highlight its multifaceted nature .

Actividad Biológica

Tris(4-aminophenyl)methane, also known as 4,4',4''-methanetriyltrianiline or leucopararosaniline, is a compound with notable biological activities, particularly in the context of its role as a weak inhibitor of hepatitis C virus (HCV) helicase. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 289.37 g/mol

- CAS Number : 548-61-8

- Melting Point : 208°C

- Solubility : Soluble in methanol

- Color : White to light yellow to light red

Biological Activity Overview

This compound exhibits several biological activities, which include:

- HCV Helicase Inhibition : It has been reported to possess weak inhibitory activity against HCV helicase, with approximately 30% inhibition observed at a concentration of 100 µM . This property makes it a candidate for further exploration in antiviral drug development.

- Carcinogenic Potential : Studies have indicated that this compound may exhibit carcinogenic activity, increasing the incidence of tumors in certain animal models . This aspect necessitates caution in its application and further research to elucidate the mechanisms involved.

- Cell Viability Effects : Research involving nanoparticles derived from this compound has shown varied impacts on cell viability across different cell lines. For instance, MG-63 and RAW 264.7 cells displayed significant reductions in viability when exposed to concentrations above 100 µg/mL . The compound appears to activate multiple cell death pathways including apoptosis and necroptosis.

The biological activity of this compound can be attributed to its structural characteristics that facilitate interactions with biological macromolecules:

- Inhibition of Viral Replication : The weak inhibition of HCV helicase suggests that this compound may interfere with viral RNA replication processes . This mechanism could be further explored through structure-based drug design to enhance its efficacy.

- Cell Death Pathways Activation : The compound's interaction with various cell lines has revealed its ability to induce cell death through multiple mechanisms. Specifically, it has been shown to activate apoptosis and necroptosis pathways in MG-63 and RAW 264.7 cells, indicating a complex interplay between the compound and cellular stress responses .

Table 1: Summary of Biological Activities

Case Study Analysis

In a study examining the effects of this compound on various cell lines, it was found that:

- MG-63 Cells : Showed a reduction in viability by approximately 39% when treated with concentrations exceeding 100 µg/mL. The study highlighted the activation of ferroptosis as a significant mode of cell death.

- RAW 264.7 Cells : Displayed similar patterns with pronounced activation across all investigated death pathways, reinforcing the compound's potential cytotoxic effects at elevated concentrations .

Propiedades

IUPAC Name |

4-[bis(4-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H,20-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUMIBSPEHFSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203282 | |

| Record name | Benzeneamine, 4,4',4''-methylidynetris- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-61-8 | |

| Record name | 4,4′,4′′-Methylidynetris[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4',4''-Methylidynetrianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneamine, 4,4',4''-methylidynetris- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-methylidynetrianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4',4''-METHYLIDYNETRIANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF739T3GE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tris(4-aminophenyl)methane contribute to enhanced thermal and mechanical properties in epoxy resins?

A1: this compound can act as a reactive modifier in epoxy resin formulations. [] The three amine groups present in its structure can react with epoxy groups, leading to the formation of a crosslinked network. This crosslinking significantly enhances the thermal and mechanical properties of the resulting epoxy resin. Moreover, the presence of multiple amine groups allows for the formation of a hydrogen-bonded network within the material. This network further contributes to its enhanced properties. []

Q2: What makes this compound suitable for iodine capture applications?

A2: The compound serves as a precursor for synthesizing covalent organic nanospheres (CONs), particularly CON-TT, through a Schiff base condensation reaction with terephthalaldehyde. [] The resulting CON-TT possesses a uniform nanospherical shape, a high specific surface area, abundant benzene rings, and effective imine sorption sites, all contributing to its remarkable iodine adsorption capacity. [] The combination of physisorption and chemisorption mechanisms enables a reversible iodine adsorption capacity reaching 4.80 g g−1. [] This highlights the potential of this compound-derived materials for environmental remediation applications.

Q3: Can this compound be used in flame-retardant materials?

A3: Yes, researchers have successfully synthesized a novel phosphorus-containing triamine, 9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-yl-tris(4-aminophenyl) methane (dopo-ta), using this compound as a starting material. [] This compound acts as a curing agent for epoxy resins, imparting excellent flame-retardant properties without compromising the glass transition temperature (Tg). [] The cured epoxy resins exhibited high Tg values, reaching 171 °C and 190 °C for DGEBA/dopo-ta and hp7200/dopo-ta systems, respectively. [] The flame retardancy of these systems increased with phosphorus content, achieving a UL-94 V-0 rating at relatively low phosphorus content. []

Q4: How can the self-association behavior of this compound derivatives be characterized?

A4: Researchers have synthesized various branched and dendritic aromatic amides using this compound as a core molecule. [] These derivatives exhibit strong self-association in solution due to hydrogen bonding between the amide groups. [] This self-association behavior has been investigated and confirmed using techniques like 1H NMR spectroscopy and vapor-pressure osmometry. [] These methods provide insights into the extent and strength of intermolecular interactions, shedding light on the self-assembly properties of these materials.

Q5: What analytical methods are employed to quantify this compound?

A5: High-performance liquid chromatography (HPLC) has been established as a reliable method for the quantitative analysis of this compound. [] Researchers have successfully determined the optimal HPLC conditions, establishing a linear regression equation with a high correlation coefficient (0.9998). [] This method exhibits a wide linear range, good precision (variation coefficient of 0.5%), and a low detection limit (0.7 ng/L). [] Moreover, the method demonstrated a high recovery rate (101.55%), ensuring accurate quantification of the compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.